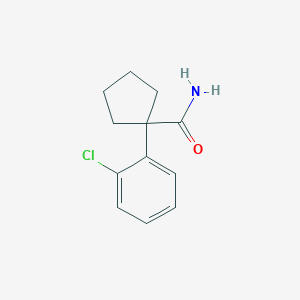
1-(2-Chlorophenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Chlorophenyl)cyclopentanecarboxamide” is a chemical compound with the molecular formula C12H14ClNO . The compound’s molecular weight is 223.7 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H14ClNO/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H2,14,15) .
Applications De Recherche Scientifique
Hydrogen Bonding Patterns and Supramolecular Structures
Research into the hydrogen bonding patterns and supramolecular assembly of 1-arylcycloalkanecarboxamides, including variants like 1-(2-chlorophenyl)cyclopentanecarboxamide, has shown these compounds can form complex hydrogen-bonded motifs and supramolecular structures. These studies contribute to our understanding of molecular interactions and the design of new materials with specific properties (Lemmerer & Michael, 2008); (Kălmăn et al., 2001).
Modulation of Intracellular Ca2+ Signalling
PK11195, a pharmacological agent related to this compound, has been shown to enhance Ca2+-dependent autophagy by targeting the oncogene Bcl-2, leading to increased cellular calcium transients. This effect could have implications in the treatment of diseases where modulation of cellular calcium levels is beneficial (Gastaldello et al., 2010); (Campanella, Szabadkai, & Rizzuto, 2008).
Antioxidant and Anti-inflammatory Activities
Certain derivatives structurally related to this compound have been explored for their potential anti-inflammatory and antioxidant activities, showing promise comparable to ibuprofen and ascorbic acid. Such findings could lead to the development of new therapeutic agents (Kumar, Anupama, & Khan, 2008).
Anticancer Potential
Studies on PK11195 also indicate its potential as an anticancer agent. It has been shown to induce apoptosis in chronic lymphocytic leukemia cells irrespective of their p53 or ATM status, suggesting a new therapeutic avenue for treating this form of leukemia (Santidrián et al., 2007).
Environmental Impact and Degradation
Research on the degradation of chlorophenols, including compounds related to this compound, in the environment has highlighted their transformation into toxic by-products under certain conditions. This work is crucial for understanding the environmental impact of these compounds and developing strategies for their remediation (Olaniran & Igbinosa, 2011); (Zhang & Huang, 2003).
Mécanisme D'action
Target of Action
The primary targets of 1-(2-Chlorophenyl)cyclopentanecarboxamide are currently under investigation. The compound is a small molecule, which suggests that it may interact with a variety of cellular targets . .
Mode of Action
As a small molecule, it likely interacts with its targets in a specific manner, leading to changes in cellular function
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may interact with various biochemical pathways, leading to downstream effects . More research is needed to identify these pathways and understand their implications.
Pharmacokinetics
Information about its absorption, distribution within the body, metabolism, and excretion is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its potential as a therapeutic agent.
Result of Action
As a small molecule, it may have a wide range of effects depending on its targets and the biochemical pathways it affects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTWSHXEBXHPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2798054.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide](/img/structure/B2798056.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide](/img/structure/B2798057.png)
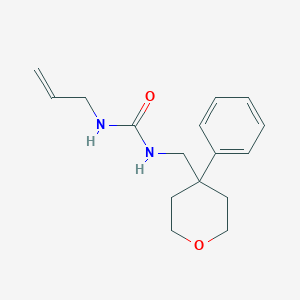

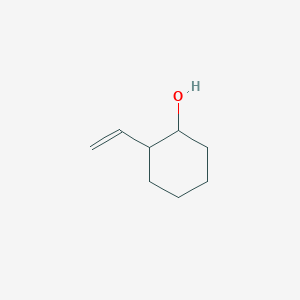
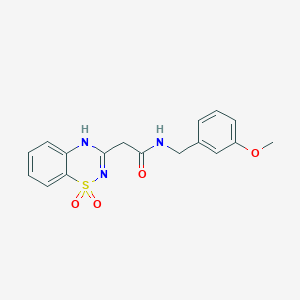
![N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2798068.png)

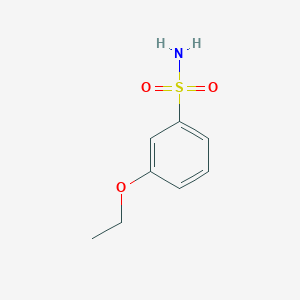
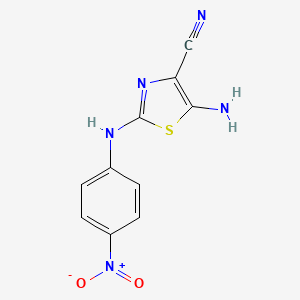
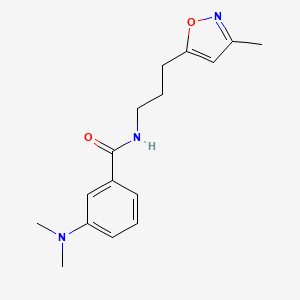
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2798073.png)
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)